2,3-Dimethylbenzo[b]thiophene-7-boronic acid
Overview
Description
2,3-Dimethylbenzo[b]thiophene-7-boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzo[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbenzo[b]thiophene-7-boronic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran, toluene, or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbenzo[b]thiophene-7-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the boronic acid group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: Formation of alcohols or ketones
Reduction: Formation of alcohols
Substitution: Formation of various substituted benzo[b]thiophene derivatives
Scientific Research Applications
2,3-Dimethylbenzo[b]thiophene-7-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,3-Dimethylbenzo[b]thiophene-7-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound’s ability to participate in Suzuki–Miyaura cross-coupling reactions also highlights its role in forming carbon-carbon bonds, which is crucial in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromobenzo[b]thiophene: A brominated derivative used in similar cross-coupling reactions.
2,3-Diarylbenzo[b]thiophene: Synthesized through Suzuki coupling and evaluated for biological activities.
Uniqueness
2,3-Dimethylbenzo[b]thiophene-7-boronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and versatility in chemical synthesis
Properties
IUPAC Name |
(2,3-dimethyl-1-benzothiophen-7-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO2S/c1-6-7(2)14-10-8(6)4-3-5-9(10)11(12)13/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDREGUFPLPEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C(=C(S2)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455410 | |
Record name | (2,3-Dimethyl-1-benzothiophen-7-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475288-40-5 | |
Record name | (2,3-Dimethyl-1-benzothiophen-7-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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